A Comprehensive Technical Guide to 1,3,5-Benzenetricarboxylic Acid: From Synthesis to Advanced Applications
A Comprehensive Technical Guide to 1,3,5-Benzenetricarboxylic Acid: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-Benzenetricarboxylic acid, also known as trimesic acid. It covers its fundamental chemical properties, detailed synthesis protocols, analytical characterization, and its burgeoning applications in materials science and advanced drug delivery systems.
Core Chemical Identity and Structure
1,3,5-Benzenetricarboxylic acid is an aromatic organic compound with a central benzene (B151609) ring substituted by three carboxylic acid groups at the 1, 3, and 5 positions.[1][2][3] Its planar structure and the presence of three functional groups make it a versatile building block in supramolecular chemistry and materials science.
Chemical Formula: C₉H₆O₆[1][4][5]
Structure:
IUPAC Name: Benzene-1,3,5-tricarboxylic acid[1]
Synonyms: Trimesic acid, BTC, 1,3,5-Tricarboxybenzene[1][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 1,3,5-Benzenetricarboxylic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 210.14 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | >300 °C | [5] |
| Boiling Point | 180-181 °C at 16 Torr | [5] |
| Solubility | Soluble in water, ethanol, and methanol. | [3][5] |
| pKa₁ | 3.12 | [2] |
| pKa₂ | 3.89 | [2] |
| pKa₃ | 4.70 | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
Synthesis and Purification
The most common method for the synthesis of 1,3,5-Benzenetricarboxylic acid is the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene).[6][8][9][10][11]
Experimental Protocol: Oxidation of Mesitylene
This protocol outlines a general procedure for the laboratory-scale synthesis of 1,3,5-Benzenetricarboxylic acid.
Materials:
-
Mesitylene
-
Glacial Acetic Acid
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium Bromide
-
Pressurized air or oxygen source
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with mesitylene and glacial acetic acid (a common solvent ratio is 1:5 to 1:15 by mass of mesitylene to acetic acid).[8][9]
-
Add the catalyst system, which typically consists of cobalt(II) acetate and manganese(II) acetate, and a bromide source like sodium bromide as a promoter.[8][10] The catalyst loading is typically a small molar percentage relative to the mesitylene.
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to the desired temperature, typically in the range of 170-220 °C.[8][9]
-
Introduce pressurized air or oxygen into the reactor, maintaining a pressure of 2.0-2.5 MPa.[8][9]
-
Continue the reaction with vigorous stirring for a period of 60-120 minutes, monitoring the reaction progress by analyzing the off-gas for oxygen content. The reaction is considered complete when the oxygen consumption ceases.[9]
-
After the reaction is complete, cool the reactor to room temperature.
-
The crude 1,3,5-Benzenetricarboxylic acid will precipitate out of the acetic acid solution.
-
Collect the solid product by filtration and wash with fresh acetic acid and then water to remove residual catalysts and solvent.
-
For further purification, the crude product can be recrystallized from hot water or dilute acetic acid.[9]
Purification
Recrystallization is a standard method for purifying the crude product. The solid is dissolved in a minimum amount of hot solvent (e.g., water or dilute acetic acid) and then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are then collected by filtration and dried.
Analytical Characterization
The identity and purity of synthesized 1,3,5-Benzenetricarboxylic acid are confirmed using various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet peak corresponding to the three aromatic protons. The acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can be exchanged with D₂O. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxyl carbons. Due to the symmetry of the molecule, only a few distinct signals are expected. |
| FT-IR | A broad O-H stretching band from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations. Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 210.14 g/mol . |
| Melting Point | A sharp melting point above 300 °C indicates high purity. |
Applications in Drug Development and Materials Science
1,3,5-Benzenetricarboxylic acid is a key component in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and notably, drug delivery.[4][12][13][14][15]
Role in Metal-Organic Frameworks (MOFs) for Drug Delivery
The three carboxylate groups of trimesic acid act as linkers, coordinating with metal ions to form a three-dimensional porous network.[4][15] These pores can be loaded with therapeutic agents, protecting them from degradation and allowing for controlled release.[4][13] The tunability of the MOF structure by varying the metal and organic linker allows for the optimization of drug loading capacity and release kinetics.[13]
Targeted Drug Delivery and Controlled Release
The surface of trimesic acid-based MOFs can be functionalized to target specific cells or tissues, thereby reducing systemic toxicity and enhancing therapeutic efficacy.[4] The release of the encapsulated drug can be triggered by various stimuli present in the target environment, such as pH changes or the presence of specific enzymes.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 1,3,5-Benzenetricarboxylic acid.
Role in MOF-Based Drug Delivery
Caption: The role of 1,3,5-Benzenetricarboxylic acid in MOF-based drug delivery systems.
References
- 1. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimesic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Application of Trimesic acid_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,5-Benzenetricarboxylic acid, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1417193A - Liquid phase catalytic mesitylene air oxidizing process of preparing benzenetricarboxylic acid - Google Patents [patents.google.com]
- 10. CN102146029A - Method for preparing trimesic acid by continuous oxidation of mesitylene - Google Patents [patents.google.com]
- 11. CN101759558A - Method for synthesizing trimesic acid - Google Patents [patents.google.com]
- 12. Metal–organic frameworks for biomedical applications: bridging materials science and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis and application of Al trimesate-based metal-organic framework: a critical review [frontiersin.org]
- 15. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses | PLOS One [journals.plos.org]
